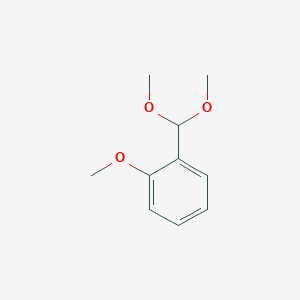

1-(Dimethoxymethyl)-2-methoxybenzene

描述

1-(Dimethoxymethyl)-2-methoxybenzene (CAS No. 58378-33-9) is a benzene derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at position 1 and a methoxy (-OCH₃) group at position 2. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol . This compound is recognized as a drug standard, accompanied by analytical data such as HPLC, MS, and HNMR spectra, which validate its purity and structural integrity .

属性

IUPAC Name |

1-(dimethoxymethyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-11-9-7-5-4-6-8(9)10(12-2)13-3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLVAPNQEWZTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992178 | |

| Record name | 1-(Dimethoxymethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71617-08-8, 58378-33-9 | |

| Record name | 1-(Dimethoxymethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethoxymethyl)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Dimethoxymethyl)-2-methoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA7TC36KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 1-(Dimethoxymethyl)-2-methoxybenzene and its analogs:

Key Observations:

Electronic Effects: The methoxy group in this compound is electron-donating, enhancing the electron density of the aromatic ring. In contrast, the nitro group in 1-(Dimethoxymethyl)-2-nitrobenzene is strongly electron-withdrawing, which reduces ring electron density and may increase reactivity in electrophilic substitution reactions .

Solubility and Reactivity :

- The dimethoxymethyl group in this compound introduces steric bulk and polar methoxy groups, likely increasing solubility in polar solvents compared to its nitro or fluoro analogs.

- The azidomethyl group in 1-(Azidomethyl)-2-methoxybenzene () is reactive in click chemistry, making it a candidate for bioconjugation or polymer synthesis .

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(Dimethoxymethyl)-2-methoxybenzene, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves methoxy group installation via nucleophilic substitution or Friedel-Crafts alkylation. For example, a two-step approach could include:

Methoxymethylation : Reacting 2-methoxybenzene derivatives with chloromethyl methyl ether (MOM-Cl) under Lewis acid catalysis (e.g., AlCl₃) .

Dimethoxymethylation : Introducing the dimethoxymethyl group using trimethyl orthoacetate in acidic conditions.

Optimization focuses on solvent polarity (e.g., dichloromethane for low steric hindrance), temperature control (0–25°C to minimize side reactions), and catalyst recycling . Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it?

- Answer:

- ¹H NMR : Adjacent substituents (positions 1 and 2) cause splitting patterns. The dimethoxymethyl group (CH(OCH₃)₂) appears as a singlet at δ 4.5–5.0 ppm, while the methoxy group (OCH₃) shows a singlet at δ 3.2–3.8 ppm .

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 196 (C₁₁H₁₆O₃) with fragmentation peaks at m/z 181 (loss of CH₃) and m/z 151 (loss of OCH₃) .

- IR : Strong C-O stretches at 1100–1250 cm⁻¹ and aromatic C-H bends near 700–800 cm⁻¹ .

Q. How does the stability of this compound vary under different storage conditions?

- Answer: The compound is stable under inert atmospheres (N₂/Ar) at 4°C but degrades in humid environments due to hydrolysis of the dimethoxymethyl group. Long-term storage requires desiccants (e.g., molecular sieves) and amber vials to prevent photolytic cleavage .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., electrophilic substitution vs. oxidative degradation) be resolved experimentally?

- Answer: Systematic studies should:

- Vary catalysts : Compare Lewis acids (FeCl₃ vs. AlCl₃) in nitration or halogenation reactions .

- Control oxidants : Test H₂O₂ vs. KMnO₄ under buffered pH conditions to isolate oxidation pathways.

- Monitor intermediates : Use in-situ FTIR or HPLC-MS to track reaction progression and identify side products .

Q. What computational approaches (e.g., DFT, MD) predict the adsorption behavior of this compound on catalytic surfaces?

- Answer:

- Density Functional Theory (DFT) : Models electronic interactions between the aromatic ring and metal surfaces (e.g., Pd, Pt). Key parameters include adsorption energy (ΔE) and charge transfer .

- Molecular Dynamics (MD) : Simulates orientation dynamics on silica or alumina surfaces under solvent effects (e.g., ethanol vs. toluene) .

Q. What experimental designs are optimal for studying the environmental fate of this compound in indoor air-surface interactions?

- Answer:

- Surface deposition : Apply microspectroscopic imaging (AFM, ToF-SIMS) to analyze adsorption on materials like gypsum or PVC .

- Oxidative degradation : Expose to ozone (50–100 ppb) in chamber studies and quantify byproducts (e.g., quinones) via GC-MS .

Methodological Considerations

Q. How can researchers mitigate challenges in literature retrieval for structurally similar methoxybenzene derivatives?

- Answer: Use semantic search tools (e.g., CAS Common Chemistry) with SMILES notations to filter exact structures. Combine Boolean operators (e.g., "this compound NOT price") to exclude non-research content .

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?

- Answer:

- Batch consistency : Standardize starting material purity (≥99%) via NMR validation.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。